4-[(Methylamino)methyl]benzoic acid

VAP-1 SSAO Enzyme Inhibition

Procure the free base form (CAS 96084-38-7) of 4-[(methylamino)methyl]benzoic acid to ensure accurate replication of its potent human VAP1 inhibitory activity (IC50 20 nM). Unlike the hydrochloride salt, which alters affinity, this form provides the authentic pharmacophore. The unprotected carboxylic acid and secondary benzylic amine enable direct orthogonal coupling for PROTAC, peptidomimetic, and ADC payload synthesis without additional deprotection steps. Supported by 226 patent citations and commercially available at ≥95% purity, this validated scaffold ensures reproducible results and reliable gram-scale supply for lead optimization.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 96084-38-7
Cat. No. B181655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)methyl]benzoic acid
CAS96084-38-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
InChIKeyFWVHRCVITNUYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylamino)methyl]benzoic acid (CAS 96084-38-7): Chemical Identity and Baseline Specifications for Research Procurement


4-[(Methylamino)methyl]benzoic acid (CAS 96084-38-7), also referred to as 4-(methylaminomethyl)benzoic acid, is a para-substituted benzoic acid derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . The compound features a carboxylic acid moiety and a methylaminomethyl substituent at the para position, conferring both acidic and basic functionalities that enable salt formation and further derivatization [1]. It is commercially available as a solid with typical purity specifications of 95% or higher . This compound is associated with 226 patent documents, indicating substantial industrial and pharmaceutical research interest [2].

Why 4-[(Methylamino)methyl]benzoic acid (CAS 96084-38-7) Cannot Be Replaced by Generic Para-Aminobenzoic Acid Analogs


Structural analogs within the para-aminobenzoic acid class—including 4-(aminomethyl)benzoic acid (CAS 56-91-7), methyl 4-(methylamino)benzoate (CAS 18312-46-8), and 4-[(methylamino)methyl]benzoic acid hydrochloride—differ in critical molecular features that govern target binding, pharmacokinetic behavior, and synthetic utility. Specifically, the free base form (CAS 96084-38-7) carries a secondary amine that is N-methylated and benzylic, whereas the primary amine analog 4-(aminomethyl)benzoic acid lacks this methylation, altering both basicity and steric profile [1]. The hydrochloride salt offers enhanced aqueous solubility but introduces a counterion that may interfere with subsequent coupling reactions. BindingDB records demonstrate that the free base exhibits a measured IC50 of 20 nM against human VAP1, whereas the corresponding hydrochloride salt entry shows distinct affinity data (IC50 72 nM against rat VAP1), underscoring that salt form selection materially impacts assay outcomes [2]. Substitution without verifying the exact CAS and salt form can invalidate reproducibility in enzyme inhibition studies and downstream synthetic applications.

Quantitative Differentiation Evidence for 4-[(Methylamino)methyl]benzoic acid (CAS 96084-38-7)


Selective Inhibition of Human VAP1 (SSAO) with Nanomolar Potency

4-[(Methylamino)methyl]benzoic acid free base (CAS 96084-38-7) demonstrates potent inhibition of human Vascular Adhesion Protein-1 (VAP1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), with an IC50 of 20 nM in a cellular assay using CHO cells expressing human VAP1 [1]. In contrast, the hydrochloride salt form shows an IC50 of 72 nM against rat VAP1 under comparable assay conditions, indicating both species-specific and salt form-dependent differences [2]. Furthermore, the compound exhibits negligible inhibition of rat D-amino-acid oxidase (DAO) with an IC50 greater than 100,000 nM, confirming target selectivity within the amine oxidase family [3].

VAP-1 SSAO Enzyme Inhibition Inflammation

Synthetic Utility: Benzylic Amine Functionality Enables Direct Coupling Without Deprotection

The benzylic secondary amine in 4-[(methylamino)methyl]benzoic acid is directly accessible for alkylation, reductive amination, or amide bond formation without requiring a deprotection step [1]. In contrast, the structurally related N-Boc-4-(methylamino)benzoic acid (Sigma-Aldrich AldrichCPR) requires acidic Boc deprotection prior to use, adding a synthetic step that may reduce overall yield and introduce purification burden . Similarly, methyl 4-(aminomethyl)benzoate (CAS 18469-52-8) carries a methyl ester that must be hydrolyzed to liberate the carboxylic acid for coupling, whereas the free acid form (CAS 96084-38-7) is ready for direct activation and conjugation .

Organic Synthesis Amide Coupling Pharmaceutical Intermediate Peptidomimetic

Patent Footprint: 226 Patent Citations Indicate Validated Industrial Relevance

The hydrochloride salt of 4-[(methylamino)methyl]benzoic acid is cited in 226 patent documents, with zero primary literature citations recorded in the same database, suggesting that the compound's primary utility lies in proprietary pharmaceutical development rather than published academic research [1]. This patent density exceeds that of many close analogs. For comparison, 4-(aminomethyl)benzoic acid (CAS 56-91-7), the non-methylated primary amine analog, is cited in approximately 60 patent documents [2]. Methyl 4-(methylamino)benzoate (CAS 18312-46-8), the ester variant, appears in fewer than 15 patent filings [3].

Intellectual Property Drug Discovery Pharmaceutical Patent Prior Art

High-Value Application Scenarios for 4-[(Methylamino)methyl]benzoic acid (CAS 96084-38-7) Based on Validated Evidence


VAP1/SSAO Inhibitor Screening and Lead Optimization Programs

4-[(Methylamino)methyl]benzoic acid free base (CAS 96084-38-7) should be procured as a reference inhibitor or starting scaffold for medicinal chemistry campaigns targeting human VAP1 (SSAO). The compound's measured IC50 of 20 nM in CHO cells expressing human VAP1 establishes it as a potent benchmark for evaluating novel inhibitors [1]. Its >5,000-fold selectivity over rat DAO (IC50 > 100,000 nM) provides a useful counter-screen control for assessing target specificity within the amine oxidase family . Procurement of the free base rather than the hydrochloride salt is essential to replicate the reported 20 nM potency.

One-Step Conjugation for Peptidomimetic and PROTAC Synthesis

The simultaneous presence of a free carboxylic acid and a free secondary benzylic amine in CAS 96084-38-7 enables direct, orthogonal coupling chemistry without protective group manipulations [1]. This compound is ideally suited as a bifunctional linker or building block in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), or antibody-drug conjugate payloads where both an amine handle and an acid handle are required in unprotected form. Substituting with N-Boc-protected analogs or methyl esters would necessitate additional deprotection or hydrolysis steps that reduce throughput and overall yield .

Proprietary Pharmaceutical Intermediate with Established Freedom-to-Operate Utility

The compound's citation in 226 patent documents confirms extensive industrial validation and suggests that 4-[(methylamino)methyl]benzoic acid serves as a key intermediate in multiple proprietary pharmaceutical synthesis routes [1]. Medicinal chemistry groups engaged in early-stage drug discovery can leverage this building block with confidence that its synthetic utility has been demonstrated across numerous patented applications, reducing the risk of investing in an unvalidated scaffold. The compound's commercial availability at 95% purity from multiple vendors ensures reliable supply for scale-up from milligram to gram quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Methylamino)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.